molecular formula C15H21N5O8 B12313857 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol

2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12313857
M. Wt: 399.36 g/mol
InChI Key: XBBQCOKPWNZHFX-UHFFFAOYSA-N
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Description

2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside. This compound is structurally related to adenosine and is known for its significant role in various biological processes. It is often referred to in scientific literature due to its involvement in cellular metabolism and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis. The choice of method depends on the desired purity and yield. Chemical synthesis is often preferred for its scalability and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. It can bind to purine receptors and influence cellular signaling processes. This compound may also inhibit certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features and its ability to participate in a wide range of biochemical reactions. Its potential therapeutic applications also distinguish it from other similar compounds .

Properties

Molecular Formula

C15H21N5O8

Molecular Weight

399.36 g/mol

IUPAC Name

2-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18)

InChI Key

XBBQCOKPWNZHFX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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